molecular formula C13H13NS B8433887 4-(Benzo[b]thiophene-7-yl)-1,2,3,6-tetrahydropyridine

4-(Benzo[b]thiophene-7-yl)-1,2,3,6-tetrahydropyridine

Cat. No. B8433887
M. Wt: 215.32 g/mol
InChI Key: FPOVRVHZGVMFPD-UHFFFAOYSA-N
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Patent
US06436964B1

Procedure details

Dissolve N-carbethoxy-4-(benzo[b]thiophene-7-yl)-1,2,3,6-tetrahydropyridine (105 mg, 0.3652mmol) in 1 mL ethylene glycol and add potassium hydroxide (102 mg, 1.826 mmol) dissolved in 1 mL of water. The reaction mixture is heated at reflux for 8 hours and then cooled to room temperature. It is then diluted with 5 mL water and extracted with ethyl acetate (3×5 mL), dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum. The reside is purified over silica gel to provide the title compound as a yellow oil (51 mg), MS(ion spray)=216.3 (M+1).
Name
N-carbethoxy-4-(benzo[b]thiophene-7-yl)-1,2,3,6-tetrahydropyridine
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:6]1[CH2:11][CH:10]=[C:9]([C:12]2[C:17]3[S:18][CH:19]=[CH:20][C:16]=3[CH:15]=[CH:14][CH:13]=2)[CH2:8][CH2:7]1)(OCC)=O.[OH-].[K+]>C(O)CO.O>[S:18]1[CH:19]=[CH:20][C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:9]3[CH2:10][CH2:11][NH:6][CH2:7][CH:8]=3)[C:17]1=2 |f:1.2|

Inputs

Step One
Name
N-carbethoxy-4-(benzo[b]thiophene-7-yl)-1,2,3,6-tetrahydropyridine
Quantity
105 mg
Type
reactant
Smiles
C(=O)(OCC)N1CCC(=CC1)C1=CC=CC2=C1SC=C2
Name
Quantity
1 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
102 mg
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The reside is purified over silica gel

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC=C2C=2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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